Cas no 383675-06-7 (Ethyl 5-Amino-1-benzothiophene-2-carboxylate Hydrochloride)

Ethyl 5-Amino-1-benzothiophene-2-carboxylate Hydrochloride is a high-purity organic compound primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its benzothiophene core structure offers versatility in heterocyclic chemistry, enabling applications in the development of bioactive molecules. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is particularly valued for its reactivity at the 5-amino position, allowing for selective functionalization. Its consistent quality and well-defined chemical properties make it a reliable choice for research and industrial processes requiring precise molecular building blocks. Suitable for controlled reactions, it serves as a key precursor in the synthesis of complex organic frameworks.
Ethyl 5-Amino-1-benzothiophene-2-carboxylate Hydrochloride structure
383675-06-7 structure
Product Name:Ethyl 5-Amino-1-benzothiophene-2-carboxylate Hydrochloride
CAS No:383675-06-7
MF:C11H12ClNO2S
MW:257.736480712891
CID:1084100
PubChem ID:69951760
Update Time:2025-06-08

Ethyl 5-Amino-1-benzothiophene-2-carboxylate Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride
    • Ethyl 5-amino-1-benzothiophene-2-carboxylate hydrochloride (1:1)
    • AC1L43G6
    • CHEMBL9740
    • Ethyl (5-amino-1,2-dihydro-3-(4-methoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)carbamate
    • ethyl [5-amino-3-(4-methoxyphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate
    • ethyl 5-amino-1,2-dihydro-3-(4-methoxyphenyl)pyrido[3,4-b]pyrazin-7-ylcarbamate
    • ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
    • ethyl 5-amino-1-benzothiophene-2-carboxylate hydrochloride
    • NCI60_002915
    • NSC332890
    • DB-360521
    • EN300-117151
    • Ethyl5-aminobenzo[b]thiophene-2-carboxylatehydrochloride
    • ethyl 5-amino-1-benzothiophene-2-carboxylate;hydrochloride
    • CS-0223948
    • G31063
    • 383675-06-7
    • SCHEMBL6983330
    • Ethyl 5-Amino-1-benzothiophene-2-carboxylate Hydrochloride
    • Inchi: 1S/C11H11NO2S.ClH/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10;/h3-6H,2,12H2,1H3;1H
    • InChI Key: FYOHZTNBIRTITI-UHFFFAOYSA-N
    • SMILES: Cl.S1C(C(=O)OCC)=CC2C=C(C=CC1=2)N

Computed Properties

  • Exact Mass: 257.02786
  • Monoisotopic Mass: 257.0277275g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • PSA: 52.32

Ethyl 5-Amino-1-benzothiophene-2-carboxylate Hydrochloride Security Information

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Additional information on Ethyl 5-Amino-1-benzothiophene-2-carboxylate Hydrochloride

Ethyl 5-Amino-1-benzothiophene-2-carboxylate Hydrochloride (CAS No. 383675-06-7): An Overview

Ethyl 5-Amino-1-benzothiophene-2-carboxylate Hydrochloride (CAS No. 383675-06-7) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, has garnered attention for its potential therapeutic properties and its role in the development of novel drug candidates.

The chemical structure of Ethyl 5-Amino-1-benzothiophene-2-carboxylate Hydrochloride features a benzothiophene core, an amino group, and an ester moiety. The presence of these functional groups imparts the molecule with a range of chemical and biological properties, making it a valuable starting material for various synthetic transformations and drug discovery efforts.

Recent studies have highlighted the importance of benzothiophene derivatives in the development of drugs targeting various diseases. For instance, benzothiophenes have shown promise in the treatment of neurological disorders, cancer, and inflammatory conditions. The amino group in Ethyl 5-Amino-1-benzothiophene-2-carboxylate Hydrochloride can be readily modified to introduce additional functionalities, enhancing its pharmacological profile and therapeutic potential.

In the context of medicinal chemistry, Ethyl 5-Amino-1-benzothiophene-2-carboxylate Hydrochloride serves as a key intermediate in the synthesis of more complex molecules. Its ester functionality can be hydrolyzed to yield the corresponding carboxylic acid, which can then be further functionalized to create a wide array of derivatives. These derivatives are often evaluated for their biological activity, leading to the identification of lead compounds with improved potency and selectivity.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is crucial for its use in biological assays and pharmaceutical formulations. This property facilitates its application in high-throughput screening (HTS) platforms, where large libraries of compounds are tested for their ability to modulate specific biological targets.

Research into the pharmacokinetic properties of Ethyl 5-Amino-1-benzothiophene-2-carboxylate Hydrochloride has also been ongoing. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its potential use as a therapeutic agent. The ability to optimize these properties through structural modifications is a key focus in current drug development efforts.

In addition to its direct therapeutic applications, Ethyl 5-Amino-1-benzothiophene-2-carboxylate Hydrochloride has been used as a tool compound in mechanistic studies. Its interaction with specific enzymes and receptors has provided insights into the molecular mechanisms underlying various diseases. This knowledge is invaluable for designing more effective treatments and understanding disease pathology.

The synthesis of Ethyl 5-Amino-1-benzothiophene-2-carboxylate Hydrochloride typically involves multi-step procedures that include the formation of the benzothiophene core, introduction of the amino group, and esterification. Advances in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for research purposes.

Safety considerations are an important aspect of working with any chemical compound. While Ethyl 5-Amino-1-benzothiophene-2-carboxylate Hydrochloride is not classified as a hazardous material, proper handling and storage practices should be followed to ensure safety in laboratory settings. This includes using appropriate personal protective equipment (PPE) and adhering to standard operating procedures (SOPs).

In conclusion, Ethyl 5-Amino-1-benzothiophene-2-carboxylate Hydrochloride (CAS No. 383675-06-7) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further exploration and development. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in the discovery and development of new therapeutic agents.

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